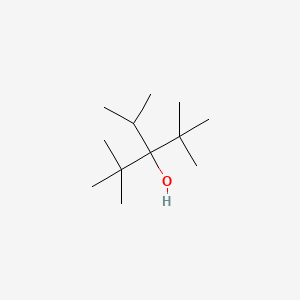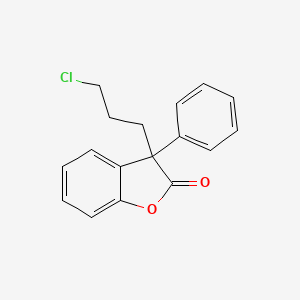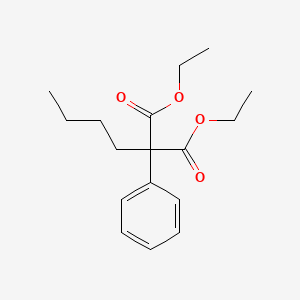
3-Methylcamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcamphor: is an organic compound with the molecular formula C11H18O . It is a derivative of camphor, characterized by the presence of a methyl group at the third carbon position. The compound is also known by its IUPAC name, 1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one . It is a bicyclic ketone with a distinct camphor-like odor and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylcamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted camphor derivatives.
Aplicaciones Científicas De Investigación
3-Methylcamphor has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in topical formulations for pain relief.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Camphor: A naturally occurring compound with similar structure but without the methyl group at the third position.
Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: 3-Methylcamphor is unique due to its specific methylation at the third carbon, which imparts distinct chemical and physical properties. This modification affects its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
IJUHVSZPOHPVLE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C1=O)(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)







![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
